molecular formula C12H14O B12622571 1-(1-Cyclopropylideneethyl)-2-methoxybenzene CAS No. 918831-66-0

1-(1-Cyclopropylideneethyl)-2-methoxybenzene

Cat. No.: B12622571
CAS No.: 918831-66-0
M. Wt: 174.24 g/mol
InChI Key: KJFQGUYLHYTYOP-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylideneethyl)-2-methoxybenzene is an organic compound characterized by a cyclopropylidene group attached to an ethyl chain, which is further connected to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones . This reaction is performed under mild conditions and features good functional group compatibility, yielding high amounts of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and hydrazones is common in industrial settings due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(1-Cyclopropylideneethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylideneethyl)-2-methoxybenzene involves its interaction with molecular targets through various pathways. The cyclopropylidene group is known for its high reactivity, which allows the compound to participate in a range of chemical reactions. The methoxybenzene ring provides stability and enhances the compound’s ability to interact with different substrates.

Comparison with Similar Compounds

    Benzene, (cyclopropylidenemethyl)-: Shares the cyclopropylidene group but lacks the methoxy substituent.

    Alkylidenecyclopropanes: Similar in structure but differ in the alkylidene group attached to the cyclopropane ring.

Uniqueness: 1-(1-Cyclopropylideneethyl)-2-methoxybenzene is unique due to the presence of both the cyclopropylidene group and the methoxybenzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

918831-66-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-(1-cyclopropylideneethyl)-2-methoxybenzene

InChI

InChI=1S/C12H14O/c1-9(10-7-8-10)11-5-3-4-6-12(11)13-2/h3-6H,7-8H2,1-2H3

InChI Key

KJFQGUYLHYTYOP-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC1)C2=CC=CC=C2OC

Origin of Product

United States

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